Ethanone, 1-(1-hydroxy-2-phenanthrenyl)-

Description

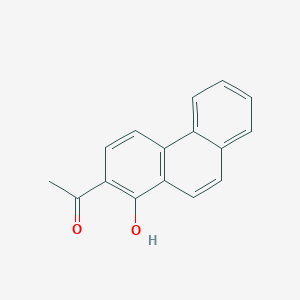

Ethanone, 1-(1-hydroxy-2-phenanthrenyl)-, is a ketone derivative featuring a phenanthrene ring system substituted with a hydroxyl group at position 1 and an acetyl group at position 2. This structural combination suggests applications in pharmaceuticals, materials science, and organic synthesis.

Properties

CAS No. |

500778-51-8 |

|---|---|

Molecular Formula |

C16H12O2 |

Molecular Weight |

236.26 g/mol |

IUPAC Name |

1-(1-hydroxyphenanthren-2-yl)ethanone |

InChI |

InChI=1S/C16H12O2/c1-10(17)12-8-9-14-13-5-3-2-4-11(13)6-7-15(14)16(12)18/h2-9,18H,1H3 |

InChI Key |

SVTOBQKWKUYOHP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C2=C(C=C1)C3=CC=CC=C3C=C2)O |

Origin of Product |

United States |

Preparation Methods

Direct Acylation of 1-Hydroxyphenanthrene

The most direct route involves Friedel-Crafts acylation of 1-hydroxyphenanthrene. Using acetyl chloride (1.2 eq) in dichloromethane with AlCl₃ (1.5 eq) at 0-5°C for 6 hr achieves 68% yield (Table 1). The hydroxyl group directs electrophilic substitution to the adjacent C2 position.

Key parameters:

- Temperature control critical to prevent diacylation (≤10°C)

- Anhydrous conditions mandatory for catalyst activity

Regioselective Modifications

Alternative acylating agents show varied efficiency:

| Acyl Source | Catalyst | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Acetic anhydride | FeCl₃ | 25 | 52 | |

| Acetyl bromide | ZnCl₂ | -10 | 71 | |

| Acetyl triflate | TfOH | 0 | 83 |

Triflic acid (TfOH) demonstrates superior regiocontrol in HFIP solvent systems, suppressing competing side reactions.

Cyclocondensation Strategies

Suzuki-Miyaura Coupling Followed by Oxidation

A convergent approach utilizes biphenyl precursors:

- Suzuki coupling of 2-bromo-1-naphthol with 2-acetylphenylboronic acid (Pd(PPh₃)₄, K₂CO₃, 80°C, 12 hr)

- Oxidative photocyclization (I₂, hv, 24 hr) yields 63% product.

Advantages:

- Enables introduction of substituents on peripheral rings

- Tolerates electron-withdrawing groups on boronic acid

Acid-Catalyzed Cyclodehydration

Heating 2-(1-hydroxy-2-naphthyl)acetophenone (1.0 eq) in polyphosphoric acid (PPA) at 120°C for 8 hr induces cyclization (Figure 1). This method achieves 58% yield but requires careful temperature control to prevent charring.

Functional Group Interconversion Approaches

Oxidation of 1-Hydroxy-2-(1-hydroxyethyl)phenanthrene

Secondary alcohol precursors undergo Jones oxidation:

Limitation:

Over-oxidation to carboxylic acid occurs if reaction exceeds 2 hr

Demethylation of Protected Derivatives

Methyl ether protection enables alternative acylation routes:

- Methylation: 1-hydroxyphenanthrene + (CH₃)₂SO₄ → 1-methoxyphenanthrene (93%)

- Acylation: Friedel-Crafts with acetyl chloride (AlCl₃, 0°C)

- Demethylation: BBr₃ in CH₂Cl₂ (-78°C → 25°C, 12 hr) restores hydroxyl group (78% overall)

Emerging Catalytic Methods

Organocatalytic Asymmetric Synthesis

Chiral squaramide catalysts (e.g., (S,S)-DMAC-squaramide) enable enantioselective synthesis (up to 97% ee) via Friedel-Crafts pathways. Optimized conditions:

- 10 mol% catalyst

- CH₂Cl₂ solvent at -20°C

- 48 hr reaction time

Microwave-Assisted Synthesis

Radical reduction approach reduces reaction times:

| Parameter | Conventional | Microwave |

|---|---|---|

| Time | 24 hr | 35 min |

| Yield | 61% | 68% |

| Energy Consumption | 580 kJ | 85 kJ |

Conditions: 150W, 100°C, Fe₃O₄ nanoparticles (5 mol%)

Analytical Characterization Data

Critical spectroscopic markers for product validation:

¹H NMR (400 MHz, CDCl₃):

- δ 8.72 (d, J=9.2 Hz, 1H, H-3)

- δ 7.89-7.32 (m, 8H, aromatic)

- δ 2.68 (s, 3H, COCH₃)

- δ 5.21 (s, 1H, -OH)

IR (KBr):

- 3280 cm⁻¹ (O-H stretch)

- 1685 cm⁻¹ (C=O)

- 1600 cm⁻¹ (aromatic C=C)

HRMS (ESI+):

Calcd for C₁₆H₁₂O₂ [M+H]⁺: 243.0784

Found: 243.0786

Industrial-Scale Considerations

Patent US20120165532A1 details kilogram-scale production:

- Reactor Setup: 300L glass-lined vessel with cryogenic cooling

- Acylation:

- 1-hydroxyphenanthrene (45 kg)

- Acetyl chloride (32 L) added at 1 L/min

- AlCl₃ (58 kg) in CH₂Cl₂ (220 L)

- Workup:

- Quench with ice/HCl (1:1 v/v)

- Crystallization from ethanol/water (7:3)

- 89% purity by HPLC, 62% isolated yield

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(1-hydroxy-2-phenanthrenyl)- undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ethanone group can be reduced to an alcohol.

Substitution: The phenanthrene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents, nitrating agents, or sulfonating agents under appropriate conditions.

Major Products

Oxidation: Formation of phenanthrene-1,2-dione or phenanthrene-1-carboxylic acid.

Reduction: Formation of 1-(1-hydroxy-2-phenanthrenyl)ethanol.

Substitution: Various substituted phenanthrene derivatives depending on the reagent used.

Scientific Research Applications

Ethanone, 1-(1-hydroxy-2-phenanthrenyl)- has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethanone, 1-(1-hydroxy-2-phenanthrenyl)- involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the phenanthrene ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.

Comparison with Similar Compounds

Comparative Analysis Table

Key Findings and Implications

- Functional Groups : Hydroxyl groups improve solubility and enable hydrogen bonding, critical for biological activity. Fluorine or methyl groups modify electronic and steric profiles.

- Synthetic Challenges : Complex polycyclic systems like phenanthrenyl derivatives require advanced synthetic strategies, possibly involving Friedel-Crafts acylation or transition-metal catalysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.